molecular formula C11H11N3O2S B1586940 5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide CAS No. 5624-08-8

5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide

Cat. No. B1586940
CAS RN: 5624-08-8
M. Wt: 249.29 g/mol
InChI Key: ZQGVIKNSDQBZSS-UHFFFAOYSA-N
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Description

5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide (5-oxo-PTIO) is a chemical compound that has been studied extensively in the scientific community due to its potential applications in various fields. It is an organic compound that has been found to possess anti-inflammatory, anti-oxidant, and anti-tumor properties. In addition, 5-oxo-PTIO has been used in the synthesis of other compounds and has been shown to have potential applications in drug delivery, biochemistry, and biomedicine. In

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Novel Compounds : A study highlighted the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to novel compounds, which include the structural motif of 5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide. These compounds underwent further rearrangements to yield novel structures with potential chemical interest (Klásek et al., 2010).
  • Crystal Structure Determination : The crystal structure of 5-Phenyl-2-thioxo-4-imidazolidinone was determined via X-ray diffraction, revealing details about the molecular and crystalline structure, including the orientation of the phenyl ring and hydrogen bonding patterns (Ogawa et al., 2007).

Antimicrobial and Antifungal Activities

  • Evaluation of Antimicrobial Activities : New derivatives synthesized from 5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide were evaluated for their antibacterial and antifungal activities. Certain derivatives showed significant activities against bacterial and fungal strains, highlighting the antimicrobial potential of compounds derived from 5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide (Ammar et al., 2016).

Antioxidant Properties

  • Antioxidant Evaluation : Some derivatives of 5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide were studied for their antioxidant properties. The research suggested that these compounds could serve as effective antioxidants, with implications for their potential use in mitigating oxidative stress (Akbas et al., 2018).

Pharmacological Potential

  • Evaluation of Biological Activities : Research into the pharmacological applications of derivatives of 5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide includes studies on their potential anti-Toxoplasma gondii and antimicrobial effects, with some compounds showing effectiveness against intracellular parasites and various microbial species (de Aquino et al., 2008).

properties

IUPAC Name

2-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c12-9(15)6-8-10(16)14(11(17)13-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,12,15)(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGVIKNSDQBZSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide

CAS RN

5624-08-8
Record name 5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide
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Record name NSC96401
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Record name 5-oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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